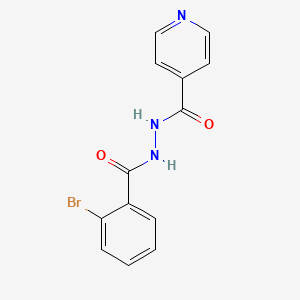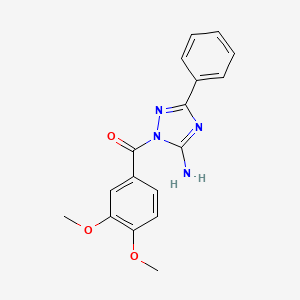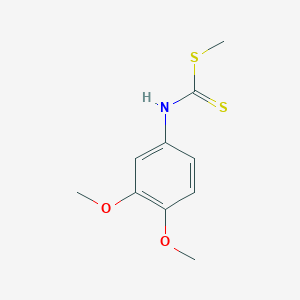![molecular formula C18H17NO6 B5694524 dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate is a chemical compound that belongs to the family of isophthalic acid derivatives. It is also known as DMFAI and has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and biotechnology.
Aplicaciones Científicas De Investigación
DMFAI has significant potential in various scientific research applications. It can be used as a building block for the synthesis of various conjugated polymers, which have applications in optoelectronics, photovoltaics, and sensors. DMFAI can also be used as a fluorescent probe for the detection of metal ions, such as Cu2+ and Fe3+. Additionally, DMFAI has shown promising results in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of DMFAI is not well understood. However, it is believed that the compound interacts with various cellular targets, including enzymes and receptors, to exert its biological effects. DMFAI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMFAI has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMFAI inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, DMFAI has been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that DMFAI can reduce the growth of tumors and improve the survival rate of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMFAI is its ease of synthesis and high yield. Additionally, DMFAI is stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of DMFAI is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of DMFAI. One of the areas of interest is the development of new conjugated polymers using DMFAI as a building block. Additionally, further studies are needed to understand the mechanism of action of DMFAI and its potential applications in the development of new drugs. Finally, the development of new methods for improving the solubility of DMFAI in water could expand its potential applications in various fields.
Métodos De Síntesis
The synthesis of DMFAI involves the reaction of 5-methyl-2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isophthalic acid in the presence of triethylamine to yield DMFAI. The yield of the compound is around 60-70%, and the purity can be increased by recrystallization.
Propiedades
IUPAC Name |
dimethyl 5-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-4-5-15(25-11)6-7-16(20)19-14-9-12(17(21)23-2)8-13(10-14)18(22)24-3/h4-10H,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMCNDEKCNYFY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)



